molecular formula C14H19N3O4S B7693809 4-ethoxy-N-isopropyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

4-ethoxy-N-isopropyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

Cat. No. B7693809
M. Wt: 325.39 g/mol
InChI Key: OANJLKIVBRCZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-isopropyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-isopropyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and by generating reactive oxygen species when exposed to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-isopropyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide can reduce inflammation and induce cell death in cancer cells. It has also been found to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-isopropyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its potential as a photosensitizer for photodynamic therapy. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several possible future directions for research on 4-ethoxy-N-isopropyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential limitations in lab experiments.

Synthesis Methods

The synthesis of 4-ethoxy-N-isopropyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-isopropyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base. The resulting compound is then purified through recrystallization.

Scientific Research Applications

4-ethoxy-N-isopropyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential applications in various scientific fields. One study found that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that it has potential as a photosensitizer for use in photodynamic therapy for cancer treatment.

properties

IUPAC Name

4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-5-20-13-7-6-11(22(18,19)17-9(2)3)8-12(13)14-15-10(4)16-21-14/h6-9,17H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANJLKIVBRCZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)-N-(propan-2-YL)benzene-1-sulfonamide

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